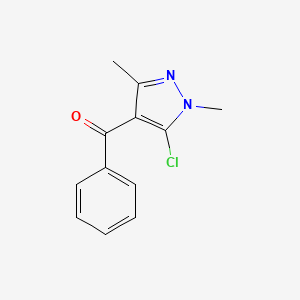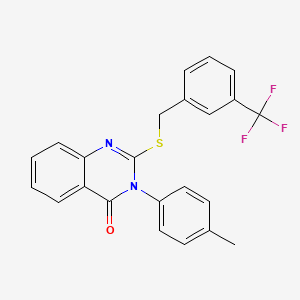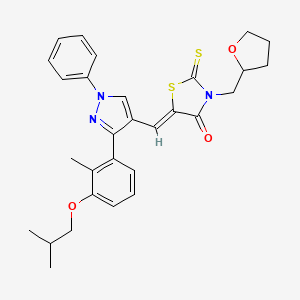
alpha-(2-(Dimethylamino)ethyl)indole-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sari-59-801 , belongs to the class of 3-alkylindoles . The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural compounds. Physically, it appears as a crystalline, colorless substance with a distinct odor .
準備方法
Synthetic Routes:: The synthetic preparation of alpha-(2-(Dimethylamino)ethyl)indole-3-methanol involves several steps. One common approach is the condensation reaction between an appropriate indole derivative (such as indole-3-carboxaldehyde) and N,N-dimethylethylenediamine . The reaction proceeds under suitable conditions to yield the desired compound.
Industrial Production:: While specific industrial production methods may not be widely documented, research laboratories typically synthesize this compound using scalable synthetic routes. Optimization for large-scale production would involve considerations of cost, efficiency, and safety.
化学反応の分析
Reactivity:: Alpha-(2-(Dimethylamino)ethyl)indole-3-methanol can undergo various chemical reactions due to its indole nucleus. These reactions include:
Oxidation: Oxidative processes can modify the indole moiety.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution occurs readily on the indole ring due to its π-electron delocalization.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) react with the indole ring.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could lead to indole-3-methylamine derivatives.
科学的研究の応用
Alpha-(2-(Dimethylamino)ethyl)indole-3-methanol finds applications across multiple fields:
Chemistry: As a versatile building block for designing new compounds.
Biology: Potential use in studying cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects.
Industry: May serve as a precursor for drug development.
作用機序
The exact mechanism by which alpha-(2-(Dimethylamino)ethyl)indole-3-methanol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
類似化合物との比較
While I don’t have a direct list of similar compounds, it’s worth noting that indole derivatives exhibit diverse biological activities. Researchers continue to explore their unique features and therapeutic potential .
特性
CAS番号 |
101264-47-5 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H18N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,13-14,16H,7-8H2,1-2H3 |
InChIキー |
HFOWQNTXLGHABX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(C1=CNC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12010263.png)
![8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12010266.png)

![4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B12010271.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12010277.png)


![2-(1-naphthylamino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide](/img/structure/B12010298.png)

![1-[(4-Bromophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010304.png)
